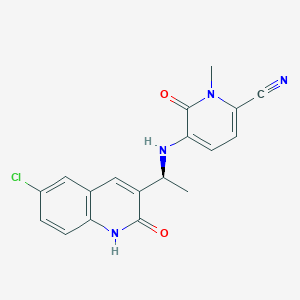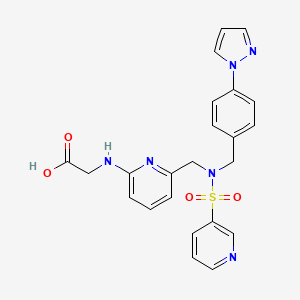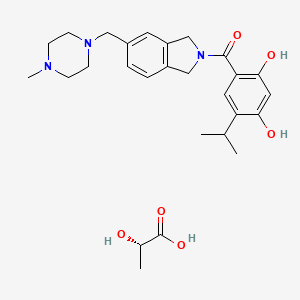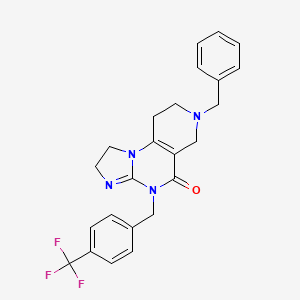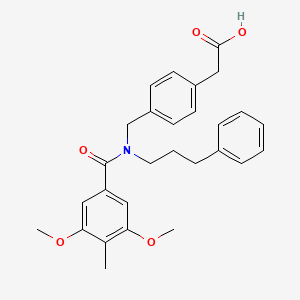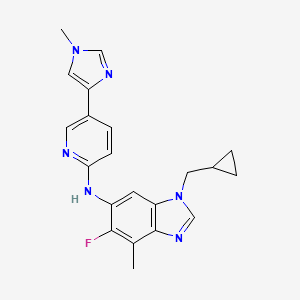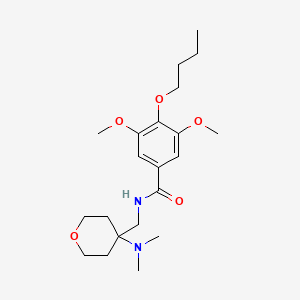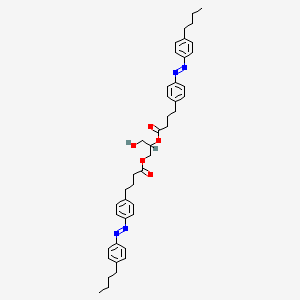![molecular formula C37H43N5O9PdS B609822 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+) CAS No. 759457-82-4](/img/structure/B609822.png)
3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Padeliporfin, sold under the brand name Tookad, is a water-soluble chlorophyll derivative and cytotoxic photosensitizer used for vascular-targeted photodynamic therapy for malignancies . It is primarily used to treat low-risk prostate cancer in adults . Padeliporfin was first approved by the European Commission on November 10, 2017 .
Mechanism of Action
Target of Action
Padeliporfin, a water-soluble chlorophyll derivative, is a cytotoxic photosensitizer used for vascular-targeted photodynamic therapy (VTP) for malignancies . The primary target of Padeliporfin is the vascular system of the tumor . It is designed to destroy only cancerous lesions of the prostate, rather than ablating the entire prostate gland .
Mode of Action
Padeliporfin mediates tumor-specific cytotoxicity . It works by destroying target cells through the release of reactive oxygen species in response to an exposure to laser light radiation delivered at a specific wavelength . When activated with 753 nm wavelength laser light, Padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue .
Biochemical Pathways
The biochemical pathway involved in Padeliporfin’s action is the photodynamic therapy pathway . This involves the process of light activation of the photosensitizer (Padeliporfin) localized in the target tissue, which produces reactive oxygen species that work to destroy target cells .
Pharmacokinetics
It is known that padeliporfin is administered intravenously . The drug then accumulates selectively in the tumor tissue . Upon exposure to near-infrared light, typically delivered via optical fibers inserted directly into the prostate, the drug absorbs the light energy and becomes activated .
Result of Action
The result of Padeliporfin’s action is the destruction of cancer cells. It mediates tumor-specific cytotoxicity, working to destroy target cells through the release of reactive oxygen species . This leads to local hypoxia of the target tissue, causing the rapid death of cancer cells .
Biochemical Analysis
Biochemical Properties
Padeliporfin mediates tumor-specific cytotoxicity. It works to destroy target cells through the release of reactive oxygen species in response to exposure to laser light radiation delivered at a specific wavelength . The nature of these interactions is primarily oxidative, leading to local hypoxia of the target tissue .
Cellular Effects
Padeliporfin has significant effects on various types of cells, particularly cancer cells. It influences cell function by causing local hypoxia, which can lead to cell death . This can impact cell signaling pathways and cellular metabolism, although the specific pathways affected may vary depending on the type of cell and its specific biochemical context .
Molecular Mechanism
The molecular mechanism of Padeliporfin involves a photochemical reaction that generates oxygen radicals, including the hydroxyl radical and superoxide radical . These radicals can cause damage to various biomolecules within the cell, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of Padeliporfin can change over time in laboratory settings. While specific details about its stability and degradation are not mentioned in the sources, it is known that Padeliporfin is retained within the vascular system .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, Padeliporfin has been used in clinical trials for the treatment of low-risk prostate cancer . The results of these trials suggest that Padeliporfin can be effective at destroying cancer cells without causing significant harm to surrounding tissues .
Metabolic Pathways
The specific metabolic pathways that Padeliporfin is involved in are not mentioned in the sources. Given its role as a photosensitizer, it is likely that it interacts with pathways involved in oxidative stress and cellular response to hypoxia .
Transport and Distribution
Padeliporfin is retained within the vascular system . This suggests that it may be transported and distributed within cells and tissues via the bloodstream .
Subcellular Localization
Given its role as a photosensitizer and its retention within the vascular system, it is likely that it is localized to areas of the cell that are involved in response to oxidative stress .
Preparation Methods
Padeliporfin is synthesized through a series of chemical reactions involving chlorophyll derivatives. The synthetic route typically involves the coordination of palladium with a chlorophyll derivative to form the final compound . The reaction conditions include the use of specific solvents and catalysts to facilitate the coordination process. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Padeliporfin undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Padeliporfin can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Padeliporfin has a wide range of scientific research applications, including:
Chemistry: It is used as a photosensitizer in various chemical reactions and studies.
Medicine: The compound is primarily used in the treatment of low-risk prostate cancer through vascular-targeted photodynamic therapy.
Industry: Padeliporfin is used in the development of new photodynamic therapy techniques and devices.
Comparison with Similar Compounds
Padeliporfin is unique among photosensitizers due to its water solubility and selective accumulation in tumor tissues . Similar compounds include:
Verteporfin: Used for photodynamic therapy in the treatment of macular degeneration, but it has different chemical properties and applications compared to Padeliporfin.
Padeliporfin’s unique properties make it particularly effective for vascular-targeted photodynamic therapy, providing a minimally invasive treatment option with high specificity for cancerous tissues .
Properties
Key on ui mechanism of action |
Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane. |
|---|---|
CAS No. |
759457-82-4 |
Molecular Formula |
C37H43N5O9PdS |
Molecular Weight |
840.3 g/mol |
IUPAC Name |
(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+) |
InChI |
InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1 |
InChI Key |
ONVJOHYXODCMDN-XNUYRYHJSA-L |
SMILES |
CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2] |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |
Canonical SMILES |
CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, soluble in water. |
storage |
ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WST11; WST-11; WST 11; Stakel; padeliporfin; palladiumbacteriopheophorbide monolysine taurine. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


